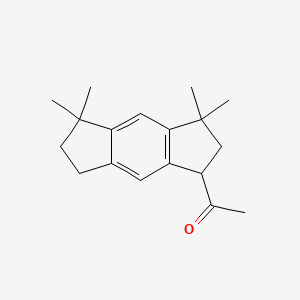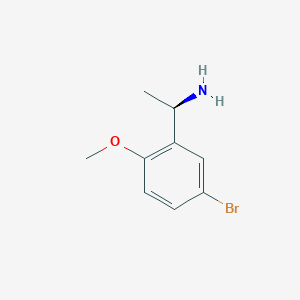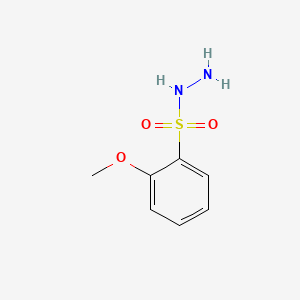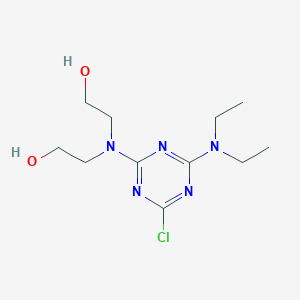
2,2'-((4-Chloro-6-(diethylamino)-1,3,5-triazin-2-yl)azanediyl)diethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2’-((4-Chloro-6-(diethylamino)-1,3,5-triazin-2-yl)azanediyl)diethanol is a chemical compound with a complex structure that includes a triazine ring substituted with chloro and diethylamino groups, and two diethanolamine moieties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-((4-Chloro-6-(diethylamino)-1,3,5-triazin-2-yl)azanediyl)diethanol typically involves the reaction of 4-chloro-6-(diethylamino)-1,3,5-triazine with diethanolamine. The reaction is carried out under controlled conditions, often in the presence of a solvent such as dimethylformamide (DMF) or dimethylacetamide (DMA) to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions as in the laboratory, but with optimizations for yield and purity. This might include the use of continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2,2’-((4-Chloro-6-(diethylamino)-1,3,5-triazin-2-yl)azanediyl)diethanol can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles.
Oxidation and Reduction: The diethanolamine moieties can undergo oxidation or reduction under appropriate conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the chloro group.
Aplicaciones Científicas De Investigación
2,2’-((4-Chloro-6-(diethylamino)-1,3,5-triazin-2-yl)azanediyl)diethanol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of other complex molecules.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 2,2’-((4-Chloro-6-(diethylamino)-1,3,5-triazin-2-yl)azanediyl)diethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and diethylamino groups play a crucial role in binding to these targets, while the diethanolamine moieties may participate in hydrogen bonding and other interactions that stabilize the compound’s binding to its target .
Comparación Con Compuestos Similares
Similar Compounds
2,2’-((4-Chloro-6-nitro-1,3-phenylene)diamine)diethanol: Similar structure but with a nitro group instead of a diethylamino group.
2,2’-((4-Methylphenylimino)diethanol): Contains a methylphenyl group instead of the triazine ring.
Uniqueness
The uniqueness of 2,2’-((4-Chloro-6-(diethylamino)-1,3,5-triazin-2-yl)azanediyl)diethanol lies in its specific combination of functional groups, which confer distinct chemical properties and potential applications. The presence of the triazine ring with chloro and diethylamino substitutions, along with the diethanolamine moieties, makes it a versatile compound for various scientific and industrial uses.
Propiedades
Número CAS |
31576-49-5 |
|---|---|
Fórmula molecular |
C11H20ClN5O2 |
Peso molecular |
289.76 g/mol |
Nombre IUPAC |
2-[[4-chloro-6-(diethylamino)-1,3,5-triazin-2-yl]-(2-hydroxyethyl)amino]ethanol |
InChI |
InChI=1S/C11H20ClN5O2/c1-3-16(4-2)10-13-9(12)14-11(15-10)17(5-7-18)6-8-19/h18-19H,3-8H2,1-2H3 |
Clave InChI |
CEBKKGYKTIKEQD-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)C1=NC(=NC(=N1)Cl)N(CCO)CCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


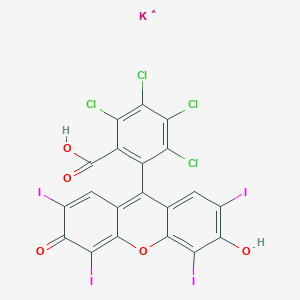
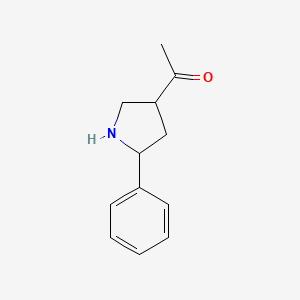
![tert-Butyl (1S,4R,5S)-5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B13129640.png)
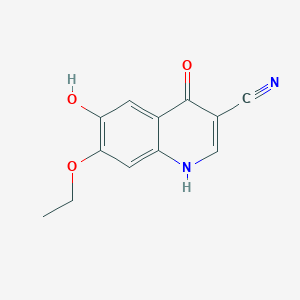
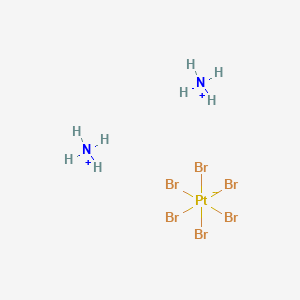
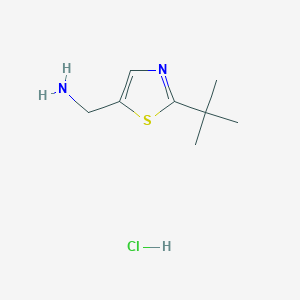


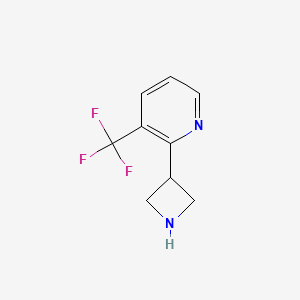
![2-Chloro-6,7-dihydro-4H-thieno[2,3-c]azepin-8(5H)-one](/img/structure/B13129682.png)
